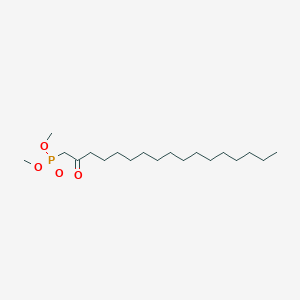

Dimethyl (2-oxoheptadecyl)phosphonate

Description

Overview of Phosphonate (B1237965) Chemistry and its Synthetic Utility

Phosphonates are organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This C-P bond is significantly more stable towards chemical and enzymatic hydrolysis compared to the carbon-oxygen-phosphorus (C-O-P) linkage found in phosphate (B84403) esters. This stability is a key feature that underpins many of their applications.

The primary synthetic utility of β-ketophosphonates, such as Dimethyl (2-oxoheptadecyl)phosphonate, lies in their role as reagents in the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov The HWE reaction is a powerful and widely used method for the formation of carbon-carbon double bonds (alkenes) from aldehydes and ketones. In this reaction, the phosphonate is first deprotonated by a base to form a stabilized carbanion, which then acts as a nucleophile, attacking a carbonyl compound. The resulting intermediate eliminates a water-soluble dialkyl phosphate salt to form the alkene.

A significant advantage of the HWE reaction over the related Wittig reaction is that the dialkyl phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. nih.gov Furthermore, the HWE reaction typically shows a strong preference for the formation of the (E)-alkene (trans-isomer), offering a high degree of stereoselectivity, which is crucial in the synthesis of natural products and pharmaceuticals.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium (B103445) Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt |

| Byproduct Removal | Often difficult (chromatography) | Easy (aqueous extraction) |

| Reactivity of Anion | Less nucleophilic, more basic | More nucleophilic, less basic |

| Stereoselectivity | Variable (often Z-selective with unstabilized ylides) | Typically E-selective |

| Reaction with Ketones | Can be sluggish, especially with hindered ketones | Generally reacts well with ketones |

Significance of Ketone Functionality in Organic Transformations

The ketone functional group, a carbonyl group (C=O) bonded to two other carbon atoms, is one of the most important functionalities in organic chemistry. Its significance is due to the polarized nature of the carbonyl double bond, where the oxygen atom is more electronegative than the carbon atom. This polarization renders the carbonyl carbon electrophilic, making it a prime target for attack by a wide variety of nucleophiles.

This reactivity allows ketones to serve as central hubs in synthetic pathways. They can be transformed into a vast array of other functional groups:

Reduction: Ketones can be reduced to form secondary alcohols.

Nucleophilic Addition: They readily undergo addition reactions with organometallic reagents (like Grignard reagents) to form tertiary alcohols, or with cyanide to form cyanohydrins.

Olefinations: As seen in the HWE reaction, ketones can be converted into alkenes.

Enolate Formation: The protons on the carbon atoms adjacent to the ketone (the α-carbons) are acidic. Deprotonation at this position forms an enolate, a powerful carbon nucleophile used in crucial bond-forming reactions like aldol (B89426) condensations and alkylations.

The ketone moiety is a ubiquitous feature in countless natural products, pharmaceuticals, and industrial chemicals, making its synthesis and subsequent transformation a cornerstone of organic chemistry.

Contextualizing this compound within Contemporary Phosphonate Research

This compound is a specific β-ketophosphonate characterized by a long, 17-carbon alkyl chain (heptadecyl group). While specific research literature detailing the unique applications of this particular long-chain phosphonate is not abundant, its structure firmly places it within a well-established area of synthetic chemistry.

Its primary role is to act as a specialized reagent for the Horner-Wadsworth-Emmons reaction. The synthesis of such β-ketophosphonates is typically achieved through the acylation of the lithium salt of dimethyl methylphosphonate (B1257008) with a suitable long-chain carboxylic acid ester, in this case, an ester of heptadecanoic acid. This method is a variation of a Claisen-like condensation. lgcstandards.comchemeo.com

The significance of this specific compound can be understood by examining its shorter-chain analogs. For instance, Dimethyl (2-oxoheptyl)phosphonate, which has a seven-carbon chain, is widely documented as a key intermediate in the total synthesis of prostaglandins (B1171923) and their analogs. nih.gov Prostaglandins are lipid compounds with diverse hormone-like effects, and their structures often feature two long alkyl side chains attached to a five-membered ring. The HWE reaction using a β-ketophosphonate is the standard method for introducing one of these side chains (the ω-side chain). semanticscholar.org

Given this precedent, this compound is logically contextualized as a building block for the synthesis of prostaglandins, or other complex natural products like lipids and pheromones, that require the installation of a very long, saturated alkyl chain. The 17-carbon chain of this reagent would allow synthetic chemists to construct molecules with extended lipophilic tails in a single, stereoselective step.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₉H₃₉O₄P |

| Molecular Weight | 378.49 g/mol |

| CAS Number | 92780-73-9 |

| Functional Groups | Ketone, Dimethyl Phosphonate |

| Primary Synthetic Role | Horner-Wadsworth-Emmons Reagent |

Academic Research Objectives and Scope for this compound Investigation

The academic research objectives surrounding a specialized reagent like this compound are intrinsically linked to its application in multi-step organic synthesis. The investigation of this compound is not typically an end in itself, but rather a means to achieve more complex molecular targets.

The primary research objectives for employing this phosphonate include:

Total Synthesis of Natural Products: The main goal is to use this reagent as a key building block for the total synthesis of complex natural products that contain a 2-heptadecanone (B131142) side chain or a related long alkyl fragment. This could include specific classes of lipids, marine natural products, or prostaglandin (B15479496) analogs with non-standard side chains.

Development of Bioactive Analogs: Researchers may synthesize novel analogs of known bioactive molecules by incorporating the long C17-chain from this phosphonate. The objective would be to study how this modification affects the biological activity of the parent molecule, for example, by altering its lipophilicity and ability to cross cell membranes.

Methodology Development: While the HWE reaction is well-established, research may focus on optimizing the reaction conditions (base, solvent, temperature) specifically for this bulky, long-chain phosphonate to maximize the yield and stereoselectivity when reacting it with complex aldehydes or ketones.

The scope of investigation for this compound is therefore that of a highly specific tool within the broader field of synthetic organic chemistry. Its utility is realized in projects that demand the efficient and stereocontrolled construction of molecules bearing long, saturated carbon chains.

Structure

2D Structure

Properties

CAS No. |

92780-73-9 |

|---|---|

Molecular Formula |

C19H39O4P |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

1-dimethoxyphosphorylheptadecan-2-one |

InChI |

InChI=1S/C19H39O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)18-24(21,22-2)23-3/h4-18H2,1-3H3 |

InChI Key |

XNXSFAWPOYFRPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CP(=O)(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl 2 Oxoheptadecyl Phosphonate

Investigation of Established Phosphonate (B1237965) Synthesis Routes Applied to Long-Chain Ketones

Established methods for creating the carbon-phosphorus bond in ketophosphonates have traditionally relied on nucleophilic substitution reactions involving phosphorus(III) reagents. The application of these routes to long-chain substrates like those required for Dimethyl (2-oxoheptadecyl)phosphonate presents specific challenges, including substrate solubility and competing reaction pathways.

Refined Arbusov Reaction Applications and Optimization for this compound Precursors

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. chem-station.comorganic-chemistry.org For the synthesis of this compound, the reaction would employ trimethyl phosphite and a 2-haloheptadecanone precursor. The reaction proceeds via an SN2 attack of the phosphorus on the electrophilic carbon bearing the halogen, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.org

A significant challenge in applying this reaction to α-halo ketones is the competing Perkow reaction, which leads to the formation of an enol phosphate (B84403) instead of the desired β-ketophosphonate. chem-station.comwikipedia.org Optimization studies have revealed key parameters to favor the Arbusov product:

Choice of Halogen: The reactivity of the α-halo ketone is critical. While α-chloro and α-bromo ketones can lead to mixtures of Arbusov and Perkow products, α-iodo ketones have been shown to react almost exclusively to give the Arbuzov product. wikipedia.org Therefore, the use of 2-iodoheptadecanone would be a refined strategy to maximize the yield of the target compound.

Temperature Control: Higher reaction temperatures can also favor the formation of the Arbuzov product over the Perkow product. wikipedia.org

Table 1: Influence of Precursor and Conditions on Arbusov vs. Perkow Product Formation

| Precursor | Phosphite Reagent | Typical Conditions | Predominant Product | Citation |

| 2-Chloroheptadecanone | Trimethyl phosphite | Moderate Temperature | Mixture of Ketophosphonate and Enol Phosphate | wikipedia.org |

| 2-Bromoheptadecanone | Trimethyl phosphite | Moderate Temperature | Mixture of Ketophosphonate and Enol Phosphate | wikipedia.org |

| 2-Iodoheptadecanone | Trimethyl phosphite | Elevated Temperature | This compound | wikipedia.org |

The synthesis of the required α-halo ketone precursors is typically achieved through the direct halogenation of heptadecan-2-one using reagents like N-chlorosuccinimide, N-bromosuccinimide, or molecular iodine under acidic or basic conditions. wikipedia.orglibretexts.org

Strategic Use of Clay-Kinnear-Perkow Reaction for Ketophosphonate Synthesis

An alternative established route is the Clay-Kinnear-Perkow reaction. This method involves the reaction of an alkyl halide with phosphorus trichloride (B1173362) and a Lewis acid catalyst, typically aluminum trichloride, to form an alkylphosphonyl dichloride intermediate. This intermediate is then reacted with an alcohol, in this case, methanol (B129727), to yield the desired dialkyl phosphonate.

For the synthesis of this compound, the precursor would be 2-haloheptadecane. The strategic advantage of this method is that it forms the C-P bond on an alkyl backbone before the ketone functionality is introduced or unmasked, thereby circumventing the competitive Perkow reaction that plagues the direct Arbusov reaction with α-halo ketones. The resulting dimethyl (heptadecyl-2)phosphonate could then be oxidized at the C2 position to yield the target β-ketophosphonate.

Development of Novel Synthetic Pathways for Ketophosphonate Systems

Recent advances in organic synthesis have led to the development of new methodologies for C-P bond formation that offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Exploiting Organometallic Reagents in C-P Bond Formation for this compound

A highly effective and general route to β-ketophosphonates involves the acylation of phosphonate-stabilized carbanions. organic-chemistry.org This approach avoids the use of α-halo ketones altogether. The synthesis of this compound can be achieved by the condensation of an ester with dimethyl methylphosphonate (B1257008).

The procedure involves the generation of the methylphosphonate anion using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This anion is then reacted directly with a long-chain ester, such as methyl palmitate (methyl hexadecanoate). This method is operationally simple, rapid, and high-yielding, often proceeding to completion within minutes at 0°C. organic-chemistry.org The direct generation of the anion in the presence of the ester electrophile minimizes side reactions, making the procedure amenable to large-scale synthesis. organic-chemistry.org

Table 2: Representative Yields for β-Ketophosphonate Synthesis via Ester-Phosphonate Condensation

| Ester Substrate | Phosphonate | Base | Temperature | Yield (%) | Citation |

| Methyl Benzoate | Dimethyl methylphosphonate | LDA | 0 °C | 95 | organic-chemistry.org |

| Ethyl 4-methoxybenzoate | Dimethyl methylphosphonate | LDA | 0 °C | 97 | organic-chemistry.org |

| Methyl 3-phenylpropanoate | Dimethyl methylphosphonate | LDA | 0 °C | 90 | organic-chemistry.org |

| Methyl Palmitate (Proposed) | Dimethyl methylphosphonate | LDA | 0 °C | >90 (Expected) | organic-chemistry.org |

Radical-Mediated Approaches to Alkyl Ketophosphonate Synthesis

Radical-mediated reactions represent a modern frontier for C-P bond formation. beilstein-journals.org A notable development is the aerobic, copper(II)-mediated phosphorylation of enol acetates with H-phosphonates (e.g., dimethyl phosphite). beilstein-journals.orgnih.gov This method provides a direct route to β-ketophosphonates under mild conditions.

The synthesis of this compound via this route would begin with the formation of the enol acetate (B1210297) of heptadecan-2-one. This precursor is then reacted with dimethyl phosphite in the presence of a catalytic amount of a simple copper salt, such as CuSO₄·5H₂O, under an air atmosphere. nih.govbeilstein-journals.org The reaction is believed to proceed through the formation of a phosphorus-centered radical, which adds to the double bond of the enol acetate. beilstein-journals.orgbeilstein-journals.org This approach is advantageous as it avoids harsh reagents and stoichiometric oxidants. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Phosphonate Introduction

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-P bond. researchgate.netrsc.org Palladium and nickel-catalyzed cross-coupling reactions are particularly powerful. For synthesizing β-ketophosphonates, a common strategy involves the coupling of an enol triflate or enol phosphate, derived from the parent ketone, with a phosphorus(III) nucleophile. rsc.org

In the context of this compound, heptadecan-2-one would first be converted to its corresponding enol triflate. This stable electrophile can then undergo a palladium-catalyzed cross-coupling reaction with trimethyl phosphite. This reaction forms an enol phosphonate intermediate, which readily tautomerizes to the desired β-ketophosphonate product. This methodology offers a highly versatile and controlled approach to the target molecule.

Furthermore, copper-catalyzed C-P coupling reactions have emerged as a cost-effective and efficient alternative. scispace.com The aerobic phosphorylation of enol acetates described in the previous section is a prime example of a copper-catalyzed process that provides direct access to β-ketophosphonates. beilstein-journals.orgnih.gov

Chemo- and Regioselective Synthesis Strategies for Complex Phosphonates

The synthesis of β-ketophosphonates is a cornerstone of organophosphorus chemistry, with primary methods including the Michaelis-Arbuzov and Michaelis-Becker reactions. The classical Arbuzov reaction involves the reaction of a trialkyl phosphite with an α-halo ketone. wikipedia.org However, this approach can be complicated by a competing pathway known as the Perkow reaction, which yields a vinyl phosphate instead of the desired β-ketophosphonate. wikipedia.orgrsc.org The regioselectivity between these two pathways is influenced by the structure of the reactants and the reaction conditions; for instance, α-iodoketones tend to yield only the Arbuzov product. wikipedia.org

Modern methods offer greater control. A highly general and mild procedure involves the condensation of esters with the lithium salt of dimethyl methylphosphonate. organic-chemistry.org This method avoids the harsh conditions and competing pathways of the classical Arbuzov reaction. To achieve high chemoselectivity, particularly in molecules with multiple reactive sites, activated esters can be reacted with lithiated phosphonate reagents. This strategy allows the reaction to proceed under mild conditions, preserving other sensitive functional groups within the molecule.

Introducing a ketone at a specific position (C-2) in a long aliphatic chain, such as in this compound, presents a significant challenge in chemoselectivity. A robust strategy to achieve this involves the use of protecting groups for a hydroxyl precursor. wikipedia.orggoogle.com This multi-step approach ensures that the ketone functionality is formed at the desired location without unintended side reactions elsewhere in the long alkyl chain.

A plausible synthetic sequence using this methodology would be:

Protection : Start with a long-chain α-hydroxy acid (e.g., 2-hydroxyheptadecanoic acid). The hydroxyl group at the C-2 position is protected using a suitable protecting group. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are often preferred due to their stability and ease of selective removal under mild conditions. nih.govnih.gov

Activation and Condensation : The carboxylic acid of the protected intermediate is converted into an activated form, such as an acid chloride or an activated ester. This intermediate is then reacted with the anion of dimethyl methylphosphonate, generated by a strong base like lithium diisopropylamide (LDA), to form the C-P bond, yielding a protected β-hydroxyphosphonate.

Deprotection : The protecting group on the C-2 hydroxyl is selectively removed. For a TBDMS group, this is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Oxidation : The final step is the oxidation of the secondary alcohol at the C-2 position to the desired ketone. This can be accomplished using a variety of mild oxidizing agents, such as those used in Swern or Dess-Martin periodinane oxidations, to yield the final product, this compound.

The choice of protecting group is critical and depends on its stability to the conditions of subsequent reaction steps and the mildness of its removal.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | Stable to many reagents, easily removed. nih.govnih.gov |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Very stable, orthogonal to many other groups. |

| Tetrahydropyranyl Ether | THP | Dihydropyran, Acid catalyst | Aqueous Acid (e.g., HCl, PTSA) | Inexpensive, but creates a new stereocenter. nih.gov |

While this compound itself is an achiral molecule, the synthesis of chiral analogues, specifically chiral β-hydroxyphosphonates, is of significant interest as these compounds can act as mimics of hydroxy carboxylic acids and amino acids. thieme-connect.comacs.org The primary route to these chiral molecules is the asymmetric reduction of the ketone in β-ketophosphonates.

This transformation can be achieved with high enantioselectivity using catalytic asymmetric hydrogenation. acs.org Chiral ruthenium(II) catalysts, particularly those employing BINAP or its analogues (e.g., SunPhos) as ligands, have proven highly effective for this purpose. thieme-connect.comresearchgate.net These reactions typically proceed with high conversion rates and can yield enantiomeric excess (ee) values upwards of 99%. thieme-connect.com The process often involves dynamic kinetic resolution, where a racemic starting material is converted into a single, highly enriched stereoisomer of the product. thieme-connect.com

| Catalyst System | Substrate Type | Typical Conditions | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Ru-(S)-SunPhos | Aryl and Alkyl β-Ketophosphonates | H₂ (gas), Methanol, 50°C | Up to 99.9% thieme-connect.com |

| Ru-(R)-BINAP | α-Substituted β-Ketophosphonates | H₂ (gas, 4-100 atm), Methanol | Up to 98% acs.org |

| [RuCl₂((S)-Binap)((R)-DMAPEN)] | Aryl Heterocyclic Ketones | H₂, Base (e.g., K₂CO₃) | 94-99% thieme-connect.com |

Process Optimization and Scale-Up Considerations for Academic Research

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, academic research-level scale (gram to multi-gram) requires careful optimization of several factors to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters:

Temperature Control : Many phosphonate syntheses, such as those using lithiated intermediates, are initially developed at cryogenic temperatures (-78 °C) to control reactivity and minimize side reactions. A key optimization goal for scale-up is to find conditions at higher, more manageable temperatures (e.g., 0 °C). This not only simplifies the experimental setup but is also crucial for safety, as managing heat transfer becomes more challenging in larger vessels. organic-chemistry.orgcatsci.com Procedures that run efficiently at 0 °C are considered highly amenable to large-scale preparations. organic-chemistry.org

Reagent Stoichiometry and Addition : On a larger scale, the rate of addition of reagents becomes critical, especially for exothermic reactions. Slow, controlled addition is necessary to maintain the desired reaction temperature. The stoichiometry must also be optimized; reducing excess reagents minimizes costs and simplifies purification.

Solvent Volume : Reducing solvent volume increases reaction concentration, which can improve reaction rates. It also has practical benefits for scale-up, including reduced time for heating and cooling, lower costs for solvent purchase and disposal, and smaller vessel requirements. catsci.com

Purification Strategy : Purification by column chromatography, common in small-scale synthesis, is often impractical and expensive at larger scales. catsci.com Process optimization should aim for reaction conditions that yield a product of high purity, enabling purification by simpler methods like crystallization or distillation.

Atom Economy : For sustainable research, especially at a larger scale, preference should be given to reactions with high atom economy, which maximize the incorporation of atoms from the reactants into the final product. catsci.com This often means avoiding stoichiometric reagents in favor of catalytic methods where possible.

| Consideration | Small-Scale Lab Approach | Academic Scale-Up Approach | Rationale |

|---|---|---|---|

| Reaction Temperature | Often cryogenic (-78°C) for control. | Optimized to 0°C or higher if possible. | Improves safety, energy efficiency, and simplifies equipment. organic-chemistry.org |

| Purification | Column chromatography is common. | Crystallization, distillation, or extraction preferred. | Chromatography is time-consuming and costly on a larger scale. catsci.com |

| Reagents | Excess reagents often used to drive reactions to completion. | Near-stoichiometric amounts; catalytic methods favored. | Reduces cost, waste, and simplifies workup. |

| Synthetic Route | Multi-step routes with protecting groups are acceptable. | Fewer steps are desirable; one-pot reactions are ideal. | Each additional step lowers overall yield and increases cost/time. |

Advanced Spectroscopic and Spectrometric Elucidation of Dimethyl 2 Oxoheptadecyl Phosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for Dimethyl (2-oxoheptadecyl)phosphonate is unavailable, a hypothetical analysis based on the known spectral properties of analogous β-ketophosphonates and long-chain alkyl compounds can be outlined.

Detailed ¹H, ¹³C, ³¹P NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would be expected to show characteristic signals for the methoxy (B1213986) protons on the phosphonate (B1237965) group as a doublet due to coupling with the phosphorus nucleus. The methylene (B1212753) protons adjacent to the carbonyl and phosphonate groups would likely appear as a doublet of doublets. The long heptadecyl chain would present a series of overlapping multiplets for the methylene groups, with the terminal methyl group appearing as a triplet.

In the ¹³C NMR spectrum, the carbonyl carbon would be identifiable as a downfield signal. The carbons of the methoxy groups would appear as a single peak, and the methylene carbon alpha to the phosphorus would show coupling to the ³¹P nucleus. The numerous methylene carbons of the long alkyl chain would resonate in a narrow region of the spectrum.

The ³¹P NMR spectrum would be expected to show a single resonance, the chemical shift of which would be characteristic of a phosphonate group in this chemical environment.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural and Conformational Assignment

To definitively assign the proton and carbon signals and to elucidate the compound's three-dimensional structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to trace the connectivity of the protons along the heptadecyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

Dynamics and Conformational Studies via Variable Temperature NMR (if relevant)

Given the flexibility of the long alkyl chain, variable temperature NMR studies could potentially provide insights into its dynamic behavior and any conformational preferences that might exist at different temperatures. However, without initial data, the relevance and potential outcomes of such studies remain speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectra of this compound would be dominated by the characteristic absorptions of its functional groups.

Comprehensive Carbonyl Stretch Characterization in this compound

The infrared spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ketone. The exact position of this band would be influenced by the electronic effects of the adjacent phosphonate group.

Analysis of P=O, P-O-C, and C-H Vibrational Modes and Their Environmental Dependence

A strong band for the P=O stretching vibration would also be a key feature of the IR spectrum. Additionally, characteristic absorptions for the P-O-C and C-H bonds of the methoxy and alkyl groups would be present. The positions and shapes of these bands could be sensitive to the molecule's environment, such as the solvent or physical state. Raman spectroscopy would be a complementary technique, particularly for observing the symmetric vibrations and providing a more complete picture of the molecule's vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is an indispensable tool for the structural confirmation of this compound, providing not only its exact mass but also invaluable insights into its fragmentation pathways under various ionization conditions. The expected molecular formula is C₁₉H₃₉O₄P, with a corresponding monoisotopic mass that can be calculated with high precision.

The fragmentation of this compound is expected to be highly dependent on the ionization technique employed.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is anticipated to generate a prominent protonated molecule, [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation in ESI is typically minimal but can be induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. The fragmentation of the [M+H]⁺ ion would likely involve neutral losses of methanol (B129727) (CH₃OH) from the phosphonate moiety and cleavages along the long alkyl chain.

Electron Impact (EI): EI is a high-energy ionization technique that is expected to produce extensive fragmentation, yielding a complex mass spectrum. The molecular ion peak, M⁺•, may be weak or even absent due to the lability of the molecule. Key fragmentation pathways for ketones, such as alpha-cleavage on either side of the carbonyl group, are expected to be prominent. youtube.comyoutube.com This would result in the formation of acylium ions and other characteristic fragments. Another significant fragmentation pathway for long-chain compounds is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by a beta-cleavage. youtube.com

Chemical Ionization (CI): CI is a softer ionization method compared to EI and is expected to produce a more abundant protonated molecular ion [M+H]⁺. nih.govuspto.govresearchgate.net The fragmentation will be less extensive than in EI, with major fragment ions arising from the loss of neutral molecules such as methanol and water. The choice of reagent gas (e.g., methane, isobutane, or ammonia) would influence the degree of fragmentation.

A summary of predicted fragmentation patterns is presented in the interactive table below.

| Ionization Technique | Parent Ion | Key Predicted Fragment Ions | Fragmentation Pathway |

| ESI | [M+H]⁺, [M+Na]⁺ | [M+H - CH₃OH]⁺, [M+H - H₂O]⁺ | Neutral loss |

| EI | M⁺• (likely weak) | Acylium ions, Alkyl fragments | Alpha-cleavage, McLafferty rearrangement |

| CI | [M+H]⁺ | [M+H - CH₃OH]⁺, [M+H - H₂O]⁺ | Neutral loss |

The analysis of the isotopic pattern in a high-resolution mass spectrum serves as a powerful tool for confirming the elemental composition of this compound. The presence of carbon, hydrogen, oxygen, and phosphorus will give rise to a characteristic isotopic distribution. The monoisotopic peak (A) will be the most abundant, corresponding to the molecule containing the most common isotopes (¹²C, ¹H, ¹⁶O, and ³¹P).

The A+1 peak will arise from the natural abundance of ¹³C, ²H, and ¹⁷O, while the A+2 peak will be due to the presence of two ¹³C atoms, ¹⁸O, or other combinations of heavier isotopes. The relative intensities of these isotopic peaks can be theoretically calculated based on the elemental formula C₁₉H₃₉O₄P and compared with the experimental data to provide strong evidence for the assigned molecular formula.

The expected relative abundances of the major isotopic peaks for the molecular ion are detailed in the table below.

| Isotopic Peak | Relative Abundance (%) | Contributing Isotopes |

| A | 100 | ¹²C₁₉¹H₃₉¹⁶O₄³¹P |

| A+1 | ~21.2 | ¹³C¹²C₁₈¹H₃₉¹⁶O₄³¹P |

| A+2 | ~2.4 | ¹³C₂¹²C₁₇¹H₃₉¹⁶O₄³¹P, ¹²C₁₉¹H₃₉¹⁸O¹⁶O₃³¹P |

X-ray Crystallography of Co-Crystallized Forms or Derivatives (if applicable for single crystal growth)

Obtaining a single crystal of sufficient quality for X-ray diffraction analysis of a long-chain, flexible molecule like this compound can be challenging. However, if successful, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state.

The long heptadecyl chain is expected to adopt a largely extended, all-trans conformation to maximize van der Waals interactions and achieve efficient crystal packing. mdpi.com The phosphonate group, with its tetrahedral geometry, and the keto group will introduce kinks in the otherwise linear structure. The crystal packing is likely to be dominated by the organization of the long alkyl chains, potentially forming layered structures where the polar phosphonate and keto groups are segregated from the nonpolar alkyl chains.

Mechanistic Investigations of Dimethyl 2 Oxoheptadecyl Phosphonate Reactivity

Reactions at the Ketone Moiety and Adjacent Carbons

The presence of the phosphonate (B1237965) group significantly influences the reactivity of the adjacent ketone. The electron-withdrawing nature of the phosphonate acidifies the alpha-protons and modifies the electrophilicity of the carbonyl carbon, opening pathways for various synthetic transformations.

The carbonyl carbon of Dimethyl (2-oxoheptadecyl)phosphonate is an electrophilic center susceptible to attack by nucleophiles. This nucleophilic addition is a fundamental reaction that leads to the formation of a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield a β-hydroxyphosphonate. libretexts.org The geometry of the carbonyl group is trigonal planar, meaning the nucleophile can attack from either face. If the two groups adjacent to the carbonyl are not identical, this addition creates a new chiral center. libretexts.org

The reaction of β-ketophosphonates with organometallic reagents, such as Grignard reagents, has been shown to produce β-hydroxy phosphonates by extending the carbon skeleton. acs.org The stereoselectivity of these additions is a critical aspect, often governed by principles such as the Cram, Cornforth, and Felkin-Anh models, which predict the favored direction of nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent alpha-carbon. academie-sciences.fr For β-keto esters, a related class of compounds, reduction with sodium borohydride (B1222165) can proceed with 1,3-asymmetric induction, where the stereochemical outcome is dictated by the preferred conformations of the substrate in non-chelating conditions. academie-sciences.fr The presence of a Lewis acid can also influence the reaction, potentially by chelating with the carbonyl oxygen and the phosphonate group, thereby locking the conformation and enhancing facial selectivity.

The efficiency of these additions can be influenced by the choice of reagent and additives. For instance, additions of allylmagnesium reagents to β-keto phosphonates are particularly effective, especially when mediated by boron trifluoride etherate (BF₃·OEt₂). acs.org Allylic zinc reagents have also been found to provide the desired β-hydroxy phosphonates in high yields. acs.org

| Nucleophile/Reagent | Product Type | Key Mechanistic Features | Stereochemical Considerations |

|---|---|---|---|

| Grignard Reagents (R-MgX) | β-Hydroxyphosphonate | Nucleophilic attack on the carbonyl carbon. acs.org | Diastereoselectivity can be controlled by chelation or steric hindrance (Felkin-Anh model). academie-sciences.fr |

| Organozinc Reagents (R₂Zn) | β-Hydroxyphosphonate | Often provides higher yields compared to Grignard reagents. acs.org | Allylic zinc reagents can react with allylic transposition. acs.org |

| Hydride Reagents (e.g., NaBH₄) | β-Hydroxyphosphonate | Reduction of the ketone to a secondary alcohol. | Subject to 1,3-asymmetric induction. academie-sciences.fr |

| Phosphinates (Phospha-Michael) | γ-Ketophosphinate | Conjugate addition to an α,β-unsaturated analogue. | High diastereoselectivity can be achieved, influenced by substrate conformation. nih.gov |

The hydrogens on the carbon atom situated between the ketone and the phosphonate group (the α-carbon) are significantly acidic. This is due to the ability of both adjacent electron-withdrawing groups to stabilize the resulting negative charge of the conjugate base, known as an enolate. transformationtutoring.comlibretexts.org This enolate exists in equilibrium with its neutral tautomer, the enol. This keto-enol tautomerism is central to the reactivity at the α-carbon. transformationtutoring.com

The enolate is a powerful nucleophile and can react with a variety of electrophiles in alpha-substitution reactions. libretexts.orgyoutube.com These reactions provide a powerful method for forming new bonds at the α-position.

Halogenation: In the presence of an acid catalyst, the enol form of the ketone reacts with halogens (Cl₂, Br₂, I₂) to replace one α-hydrogen with a halogen. transformationtutoring.comlibretexts.org Under basic conditions, the reaction proceeds via the enolate intermediate. Base-catalyzed halogenation is often difficult to stop at monosubstitution, and all acidic α-hydrogens are typically replaced. transformationtutoring.com

Alkylation: The enolate ion can act as a nucleophile in an SN2 reaction with alkyl halides. libretexts.org This reaction forms a new carbon-carbon bond, attaching an alkyl group to the α-carbon. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete conversion of the β-ketophosphonate to its enolate, preventing self-condensation side reactions. transformationtutoring.com

Acylation: Reaction of the enolate with an acylating agent, such as an acid chloride or anhydride, introduces an acyl group at the α-position, leading to a β-dicarbonyl compound.

The mechanism for these substitutions can proceed through either the enol (acid-catalyzed) or the enolate (base-catalyzed). In the acid-catalyzed pathway, the ketone is protonated, followed by deprotonation at the α-carbon to form the neutral enol. The enol then acts as the nucleophile. youtube.com In the base-catalyzed pathway, a base removes an α-proton to directly form the more nucleophilic enolate anion. youtube.com

| Reaction Type | Electrophile | Typical Conditions | Product |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | Acidic (e.g., CH₃COOH) or Basic (e.g., NaOH) | α-Halo-β-ketophosphonate |

| Alkylation | Alkyl Halide (R-X) | Strong Base (e.g., LDA, NaH) | α-Alkyl-β-ketophosphonate |

| Acylation | Acyl Chloride (RCOCl) | Strong Base (e.g., NaH) | α-Acyl-β-ketophosphonate |

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that synthesizes alkenes from aldehydes or ketones. wikipedia.org In this reaction, a phosphonate-stabilized carbanion reacts with a carbonyl compound to produce an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. wikipedia.orgalfa-chemistry.com

In the context of this compound, the substrate itself acts as the phosphonate reagent. The reaction is initiated by the deprotonation of the carbon adjacent to the phosphonate group (C1) by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form a nucleophilic phosphonate carbanion. youtube.com This carbanion is stabilized by the adjacent phosphonate group.

The mechanistic pathway proceeds as follows:

Deprotonation: A base removes a proton from the carbon alpha to the phosphonate group, generating a phosphonate carbanion. wikipedia.orgyoutube.com

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an external aldehyde or ketone. This is the rate-limiting step and results in the formation of a tetrahedral intermediate, a β-phosphine alkoxide. wikipedia.orgyoutube.com

Oxaphosphetane Formation: The alkoxide oxygen attacks the phosphorus atom in an intramolecular SN2-type reaction, closing a four-membered ring to form an oxaphosphetane intermediate. youtube.com

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon π-bond (the alkene) and a stable dialkyl phosphate salt. wikipedia.org

A significant advantage of the HWE reaction is its stereoselectivity. It typically yields the thermodynamically more stable (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org This selectivity is attributed to steric factors in the transition state leading to the oxaphosphetane, where the bulkier groups prefer to be in an anti-orientation. organic-chemistry.org For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari reaction, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent systems, can be employed. youtube.com

Reactions at the Phosphonate Ester Groups

The dimethyl phosphonate moiety is also a site of reactivity, primarily through reactions that cleave the phosphorus-oxygen ester bonds.

The hydrolysis of the dimethyl ester groups of this compound yields the corresponding phosphonic acid. The mechanism and rate of this hydrolysis are highly dependent on the pH of the medium.

Under basic conditions, the hydrolysis is significantly faster. Studies on a close analogue, dimethyl acetylphosphonate (DAP), reveal that the reaction is first-order in hydroxide (B78521) ion concentration and first-order in the phosphonate concentration. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the rapid and reversible formation of a hydrated carbonyl adduct. This hydrate (B1144303) is more acidic than the ketone, and its deprotonation leads to a monoanionic intermediate. The cleavage of this intermediate, expelling the dimethyl phosphonate anion, is the key step. cdnsciencepub.comcdnsciencepub.com The rapid hydrolysis is attributed to the energetically favorable formation of the hydrate, which is promoted by the electronic effect of the phosphonate diester. cdnsciencepub.com For DAP at 25°C and pH 7, the half-life for the reaction is estimated to be only 3 seconds, with an observed second-order rate constant of 2.4 x 10⁶ M⁻¹s⁻¹. cdnsciencepub.comcdnsciencepub.com

| Parameter | Value |

|---|---|

| Reaction Order (in [OH⁻]) | First Order |

| Reaction Order (in [DAP]) | First Order |

| Second-Order Rate Constant (k) | 2.4 x 10⁶ M⁻¹s⁻¹ |

| Estimated Half-life (t₁/₂) at pH 7 | ~3 seconds |

Under acidic conditions, the hydrolysis is generally much slower. The mechanism likely involves protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Studies on the hydrolysis of dimethyl methylphosphonate (B1257008) (DMMP) in hot-compressed water show a pseudo-first-order reaction behavior, with an activation energy of 90.17 ± 5.68 kJ mol⁻¹. researchgate.net Hydrolysis can also be facilitated by Lewis acids or metal catalysts, which coordinate to the phosphoryl oxygen and activate the P-OCH₃ bond for cleavage. semanticscholar.orgnih.gov

Transesterification is a process where the methyl groups of the phosphonate ester are exchanged with other alkyl or aryl groups from an alcohol (R'-OH). This reaction is a valuable tool for derivatization, allowing for the modification of the phosphonate's physical and chemical properties, such as solubility or reactivity.

The transesterification of β-keto esters is a well-studied process that can be applied by analogy to β-ketophosphonates. nih.gov The reaction is typically catalyzed by either an acid or a base. The mechanism is believed to proceed via an enol intermediate, which is facilitated by the presence of the α-proton and chelation between the two carbonyls (or in this case, the carbonyl and phosphoryl groups) and a catalyst. nih.gov

A variety of catalysts have been developed for this transformation, including:

Acid Catalysts: Protic acids (e.g., H₂SO₄) and Lewis acids.

Base Catalysts: Metal alkoxides (e.g., NaOR').

Organocatalysts: Boronic acids, such as 3-nitrobenzeneboronic acid, have been shown to be effective. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts like silica-supported boric acid offer advantages in terms of easy separation and reusability. nih.gov

The reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it is formed. This transformation is particularly useful as a wide range of methyl and ethyl esters are commercially available, serving as convenient starting points for further elaboration. nih.gov The process can be highly selective for β-keto esters over simple esters, a feature that likely extends to β-ketophosphonates. nih.gov

Catalytic Transformations Involving this compound

Metal-Catalyzed Coupling Reactions at the Ketone or Alpha-Positions

The presence of the ketone and the phosphonate group in this compound offers two primary sites for metal-catalyzed functionalization: the α-carbon and the carbonyl carbon.

Alpha-Position Coupling:

The methylene (B1212753) protons alpha to both the carbonyl and the phosphonate groups are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in various metal-catalyzed cross-coupling reactions. Palladium-catalyzed α-arylation of compounds with similar structures, such as benzylic phosphonates, provides a mechanistic blueprint. The catalytic cycle for such a reaction with an aryl halide (Ar-X) would likely proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl halide, forming a Pd(II)-aryl intermediate.

Deprotonation/Transmetalation: The β-ketophosphonate is deprotonated by a base to form the enolate. This enolate then undergoes transmetalation with the Pd(II)-aryl complex, displacing the halide and forming a Pd(II)-enolate intermediate.

Reductive Elimination: The aryl and enolate ligands on the palladium center undergo reductive elimination, forming the new carbon-carbon bond of the α-arylated β-ketophosphonate and regenerating the Pd(0) catalyst.

A plausible catalytic cycle for the palladium-catalyzed α-arylation is depicted below:

More recent methodologies, such as dual nickel/photoredox catalysis, have been employed for the α-functionalization of β-ketophosphonates. rsc.orgresearchgate.net This approach involves the generation of a radical at the α-position, which then couples with an aldehyde-derived acyl radical, offering a modular route to α-substituted derivatives under mild conditions. rsc.orgresearchgate.net

Reactions at the Ketone:

While direct metal-catalyzed coupling at the ketone carbonyl is less common for β-ketophosphonates, transformations such as palladium-catalyzed decarbonylation of α-ketophosphonates have been reported, which proceed via C-P bond activation. acs.orgacs.org This suggests that under specific catalytic conditions, the C(O)-C(P) bond could be targeted for functionalization.

The following table summarizes representative conditions for metal-catalyzed α-functionalization of related phosphonate compounds.

| Catalyst System | Coupling Partners | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ / CataCXium A | Benzyl diisopropyl phosphonate, Aryl bromides | NaOtBu | CPME | 100 °C | 64-92 | |

| NiBr₂·diglyme / dtbbpy, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | α-Bromophosphonates, Aldehydes | - | DMA | Room Temp. | Varies | rsc.orgresearchgate.net |

Interactive Data Table: Metal-Catalyzed α-Functionalization of Phosphonates

| Catalyst System | Coupling Partners | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / CataCXium A | Benzyl diisopropyl phosphonate, Aryl bromides | NaOtBu | CPME | 100 °C | 64-92 |

| NiBr₂·diglyme / dtbbpy, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | α-Bromophosphonates, Aldehydes | - | DMA | Room Temp. | Varies |

Organocatalysis in Stereoselective Transformations for Novel Phosphonate Derivatives

Organocatalysis offers a powerful strategy for the asymmetric synthesis of chiral phosphonates from prochiral precursors like this compound. The ketone functionality is the primary target for these transformations, leading to valuable chiral α-hydroxyphosphonates.

Asymmetric Reduction of the Ketone:

The enantioselective reduction of the ketone in β-ketophosphonates to yield chiral β-hydroxyphosphonates is a key transformation. While enzymatic methods are common, organocatalytic approaches using chiral catalysts, such as those derived from cinchona alkaloids or proline amides, have been developed for related systems. nih.gov A common mechanism involves the activation of the ketone by the organocatalyst. For instance, a chiral amine catalyst can form a chiral enamine or iminium ion intermediate, which then undergoes a stereocontrolled reduction. Alternatively, a chiral Brønsted acid catalyst can activate the ketone through hydrogen bonding, facilitating a highly enantioselective hydride transfer from a reducing agent.

Asymmetric Aldol (B89426) and Mannich Reactions:

The enolizable nature of this compound also allows it to act as a nucleophile in organocatalytic asymmetric aldol and Mannich reactions. In a proline-catalyzed aldol reaction, for example, the catalyst would react with the ketone to form an enamine, which then adds to an aldehyde electrophile in a stereocontrolled manner. Similarly, in a Mannich reaction, the enamine would add to a chiral imine, leading to the formation of δ-amino-β-ketophosphonates with high enantioselectivity. acs.org

The following table presents examples of organocatalytic transformations on related β-ketocarbonyl compounds, which could be applicable to this compound.

| Catalyst | Reaction Type | Substrates | Solvent | Temperature | ee (%) | Reference |

| L-Prolinamide | Cross Aldol Reaction | Ketones, Diethyl formylphosphonate hydrate | Acetone | 0 °C | up to 92 | nih.gov |

| Chiral Aminothiourea | γ-Position-Selective Mannich Reaction | β-Ketophosphonate, N-Boc-imine | Toluene | -20 °C | up to 96 | acs.org |

Interactive Data Table: Organocatalytic Transformations of β-Ketocarbonyls

| Catalyst | Reaction Type | Substrates | Solvent | Temperature | ee (%) |

|---|---|---|---|---|---|

| L-Prolinamide | Cross Aldol Reaction | Ketones, Diethyl formylphosphonate hydrate | Acetone | 0 °C | up to 92 |

| Chiral Aminothiourea | γ-Position-Selective Mannich Reaction | β-Ketophosphonate, N-Boc-imine | Toluene | -20 °C | up to 96 |

Computational and Theoretical Studies of Dimethyl 2 Oxoheptadecyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of Dimethyl (2-oxoheptadecyl)phosphonate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for a molecule of this size. nih.gov DFT calculations can predict the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy structure on the potential energy surface.

For this compound, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the geometry around the phosphorus atom is expected to be tetrahedral, and the long heptadecyl chain would likely adopt a low-energy, extended conformation.

Vibrational frequency calculations based on DFT can predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency. These predicted frequencies can be compared with experimental IR spectra to confirm the molecular structure.

Furthermore, DFT provides valuable electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | P=O | ~1.48 Å |

| P-C | ~1.82 Å | |

| P-O | ~1.58 Å | |

| C=O | ~1.22 Å | |

| Bond Angle | O=P-C | ~115° |

| O=P-O | ~117° | |

| C-P-O | ~105° |

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in detail. researchgate.netacadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis also provides information about the atomic charges, giving insight into the molecule's electrostatic potential and its propensity for intermolecular interactions.

Table 2: Selected NBO Analysis Results for this compound

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) -> σ(P-C) | ~ 2.5 |

| LP(O) -> σ(P-O) | ~ 3.1 |

| σ(C-H) -> σ*(P-C) | ~ 1.8 |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. dtic.mil While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions for various molecular properties.

For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results from DFT. They can provide more precise values for properties like electron affinity, ionization potential, and polarizability. Due to the computational cost, these methods are often applied to smaller fragments of the molecule to understand specific interactions with high accuracy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute and solvent molecules. By running simulations in different solvents (e.g., water, ethanol, hexane), one can study how the solvent affects the molecule's conformation and dynamics.

For instance, in a polar solvent like water, the polar phosphonate (B1237965) head group would be expected to form hydrogen bonds with water molecules, while the nonpolar heptadecyl tail would be subject to hydrophobic effects. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. These simulations can provide insights into the solubility and partitioning behavior of the compound.

Table 3: Simulated Solvent Accessible Surface Area (SASA) of Different Moieties of this compound in Various Solvents

| Molecular Moiety | Solvent | Average SASA (Ų) |

| Phosphonate Group | Water | High |

| Phosphonate Group | Hexane | Low |

| Heptadecyl Chain | Water | Low |

| Heptadecyl Chain | Hexane | High |

MD simulations are particularly powerful for studying how multiple molecules of this compound interact with each other in a condensed phase (e.g., in a solution or as a pure liquid). These simulations can reveal the formation of aggregates, such as micelles, due to the amphiphilic nature of the molecule (having both a polar head and a nonpolar tail).

By analyzing the radial distribution functions and the number of intermolecular hydrogen bonds, one can characterize the structure and stability of these aggregates. This information is crucial for understanding the macroscopic properties of the compound, such as its behavior at interfaces and its potential for self-assembly.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a cornerstone of modern mechanistic chemistry, enabling the in-silico exploration of reaction pathways and the characterization of fleeting transition states. For a molecule like this compound, these methods could provide unprecedented insight into its reactivity.

Elucidation of Mechanistic Details through Potential Energy Surface Scans and Energy Profile Calculations

The reaction mechanism of a chemical transformation can be mapped out by exploring its potential energy surface (PES). A PES is a mathematical landscape where the energy of a molecular system is a function of its geometry. By identifying the minimum energy pathways between reactants and products, chemists can elucidate the step-by-step process of a reaction.

For this compound, potential energy surface scans could be employed to study reactions such as its synthesis, hydrolysis, or thermal decomposition. These scans involve systematically changing specific geometric parameters (e.g., bond lengths and angles) and calculating the energy at each point. This process identifies stationary points on the PES, which correspond to reactants, products, intermediates, and transition states.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

| This table represents the type of data that would be generated from energy profile calculations, providing quantitative insights into the energetics of a reaction pathway. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity for Novel Transformations

Once the reaction mechanisms are understood, computational chemistry can be used to predict the outcomes of new, unexplored reactions. By comparing the activation energies of competing reaction pathways, it is possible to predict the major products.

For a molecule with multiple reactive sites like this compound, which possesses a long alkyl chain, a keto group, and a phosphonate moiety, computational models can predict regioselectivity. For example, in an addition reaction, calculations can determine whether the nucleophile will preferentially attack the carbonyl carbon or another position.

Similarly, stereoselectivity, the preference for the formation of one stereoisomer over another, can be predicted by calculating the energies of the diastereomeric transition states. The pathway with the lower energy transition state will be favored, leading to the observed stereochemical outcome. These predictive capabilities are invaluable for designing new synthetic routes and catalysts.

Spectroscopic Property Prediction from First Principles

Ab initio (from first principles) quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are instrumental in the identification and structural elucidation of newly synthesized compounds.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure. Theoretical calculations can predict the ¹H, ¹³C, and ³¹P NMR spectra of this compound. These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing these values to a standard compound (e.g., tetramethylsilane).

Furthermore, spin-spin coupling constants (J-couplings) between different nuclei can also be calculated. The predicted chemical shifts and coupling constants can be compared with experimental data to confirm the structure of the molecule or to distinguish between different possible isomers.

Table 2: Illustrative Predicted vs. Experimental NMR Data for a Phosphonate Moiety

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| P1 | 22.5 | 23.1 |

| C1' | 53.8 | 54.2 |

| C2' | 53.9 | 54.3 |

| This table demonstrates how theoretically predicted NMR data can be compared with experimental results for structural validation. |

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation and Mode Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond.

By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, each observed peak can be assigned to a specific vibrational mode. This detailed assignment provides a deeper understanding of the molecular structure and bonding. For this compound, these calculations would be particularly useful for identifying the characteristic vibrational modes associated with the phosphonate group and the long alkyl chain.

Derivatization Strategies and Analogue Synthesis for Dimethyl 2 Oxoheptadecyl Phosphonate

Modification of the Ketone Functionality

The ketone group at the C2 position is a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the alteration of the molecule's steric and electronic properties.

Selective Reduction to Secondary Alcohols and Subsequent Transformations (e.g., Oxidation, Etherification)

The carbonyl group of Dimethyl (2-oxoheptadecyl)phosphonate can be selectively reduced to a secondary alcohol, yielding Dimethyl (2-hydroxyheptadecyl)phosphonate. This transformation is a common strategy in the synthesis of β-hydroxyphosphonates. The choice of reducing agent can influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of chiral molecules.

Commonly employed reducing agents for β-ketophosphonates include sodium borohydride (B1222165) (NaBH₄), lithium borohydride (LiBH₄), diisobutylaluminium hydride (DIBAL-H), and catecholborane. nih.govmdpi.com For instance, the reduction of γ-amino-β-ketophosphonates with NaBH₄ in methanol (B129727) has been shown to produce γ-amino-β-hydroxyphosphonates. nih.govmdpi.com Catecholborane has been noted for its high diastereoselectivity in similar reductions. nih.govmdpi.com The general procedure involves dissolving the β-ketophosphonate in a suitable anhydrous solvent, such as methanol or tetrahydrofuran (B95107) (THF), and adding the reducing agent at a controlled temperature, often ranging from -78 °C to 0 °C. nih.gov

| Reactant | Reagent | Product | Typical Conditions |

| This compound | Sodium Borohydride (NaBH₄) | Dimethyl (2-hydroxyheptadecyl)phosphonate | Methanol, 0 °C |

| This compound | Catecholborane | Dimethyl (2-hydroxyheptadecyl)phosphonate | THF, -78 °C |

The resulting secondary alcohol, Dimethyl (2-hydroxyheptadecyl)phosphonate, serves as a versatile intermediate for further transformations:

Oxidation: The secondary alcohol can be oxidized back to the ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. doi.org This allows for the introduction of protecting groups or other modifications at different parts of the molecule before regenerating the ketone.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. This modification can significantly alter the lipophilicity and steric bulk of the molecule.

Formation of Oximes, Hydrazones, Semicarbazones, and Related Nitrogen-Containing Derivatives

The carbonyl group readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form various nitrogen-containing analogues. wikipedia.org These reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.

Oximes: Reaction of this compound with hydroxylamine hydrochloride in the presence of a mild base like pyridine (B92270) or sodium acetate (B1210297) yields the corresponding oxime. scispace.comnih.gov Oximes can exist as E/Z stereoisomers, adding another layer of structural diversity.

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and can be useful for characterization.

Semicarbazones: Reaction with semicarbazide (B1199961) hydrochloride and a base gives the corresponding semicarbazone.

These derivatizations replace the carbonyl oxygen with a C=N bond, which alters the geometry, polarity, and hydrogen-bonding capabilities of this part of the molecule.

| Derivative | Reagent | Resulting Functional Group |

| Oxime | Hydroxylamine (NH₂OH) | >C=N-OH |

| Hydrazone | Hydrazine (NH₂-NH₂) | >C=N-NH₂ |

| Semicarbazone | Semicarbazide (NH₂-NH-C(O)NH₂) | >C=N-NH-C(O)NH₂ |

Exploration of Enone Formation and Conjugate Addition Reactions for Extended Conjugation

Introducing an α,β-unsaturation next to the carbonyl group to form an enone derivative, Dimethyl (2-oxoheptadec-3-en-1-yl)phosphonate, can be achieved through various synthetic routes. The products of aldol (B89426) reactions, β-hydroxy aldehydes and ketones, often undergo dehydration upon heating to yield α,β-unsaturated carbonyl compounds. libretexts.org This process is favorable because the resulting conjugated system is more stable. libretexts.org

Once the enone is formed, it becomes susceptible to nucleophilic conjugate addition (Michael addition). wikipedia.org In this type of reaction, a nucleophile attacks the β-carbon of the enone, leading to 1,4-addition across the conjugated system. wikipedia.orgyoutube.com This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

A range of soft nucleophiles can be employed for conjugate addition, including:

Organocuprates (Gilman reagents)

Thiols

Amines

Enolates

This strategy allows for the introduction of a wide variety of substituents at the β-position, significantly expanding the library of accessible analogues. Asymmetric conjugate additions can also be employed to control the stereochemistry at the newly formed chiral center. nih.govacs.org

Modification of the Phosphonate (B1237965) Moiety

The dimethyl phosphonate ester group is another key site for derivatization, allowing for modifications that primarily influence the molecule's polarity, solubility, and interaction with biological targets.

Controlled Hydrolysis to Phosphonic Acids and Their Salts for Solubility Modulation

The ester groups of the phosphonate can be hydrolyzed to yield the corresponding phosphonic acid, (2-oxoheptadecyl)phosphonic acid. This transformation dramatically increases the polarity and aqueous solubility of the compound.

The hydrolysis of dialkyl phosphonates is typically achieved under acidic conditions. nih.govnih.gov A common method involves refluxing the phosphonate ester with concentrated hydrochloric acid. nih.govd-nb.info The reaction proceeds in two consecutive steps, removing both methyl groups. nih.gov Another effective method, particularly for substrates sensitive to strong acid, is the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis to cleave the ester bonds under milder conditions. nih.govbeilstein-journals.org

It is important to note that hydrolysis under basic conditions (e.g., using NaOH) often stops after the removal of a single alkyl group, resulting in the formation of a phosphonic acid monoester. nih.govbeilstein-journals.org

The resulting phosphonic acid is diprotic and can be converted into its corresponding mono- or di-salts (e.g., monosodium or disodium (B8443419) phosphonate) by treatment with a suitable base. wikipedia.org This allows for fine-tuning of the compound's solubility and pH-dependent properties.

| Reaction | Reagents | Product | Key Feature |

| Full Hydrolysis | Concentrated HCl, reflux | (2-oxoheptadecyl)phosphonic acid | Increases aqueous solubility |

| McKenna Reaction | 1. TMSBr; 2. MeOH | (2-oxoheptadecyl)phosphonic acid | Mild, non-acidic conditions |

| Partial Hydrolysis | NaOH | Methyl (2-oxoheptadecyl)phosphonate salt | Forms the monoester |

Preparation of Phosphonate Esters with Different Alkyl/Aryl Groups for Tunable Properties

The methyl groups of the phosphonate ester can be replaced with other alkyl or aryl groups through transesterification. This allows for the synthesis of a diverse range of phosphonate esters with tailored properties, such as lipophilicity, steric hindrance, and metabolic stability.

One approach involves a two-step process where the dimethyl phosphonate is first hydrolyzed to the phosphonic acid, which is then re-esterified with a different alcohol. Esterification can be achieved using various methods, such as reaction with an alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Direct transesterification reactions are also possible. For example, phosphonate esters can act as phosphorylating agents in the presence of specific catalysts. chempedia.info Additionally, procedures for synthesizing mixed phosphonate esters have been developed, often involving the conversion of a symmetrical dialkyl phosphonate into a more reactive intermediate, such as a phosphonochloridate, followed by reaction with a different alcohol. nih.govgoogle.com These methods provide access to analogues like Diethyl (2-oxoheptadecyl)phosphonate or Diphenyl (2-oxoheptadecyl)phosphonate, which can exhibit distinct physicochemical properties compared to the parent dimethyl ester.

Conversion to Phosphonamides, Phosphonothioates, or Phosphonoselenoates

The phosphonate moiety in this compound is a key site for derivatization. Standard organophosphorus chemistry protocols can be employed to replace the methoxy (B1213986) groups, yielding phosphonamides, or to substitute the phosphoryl oxygen with sulfur or selenium, creating phosphonothioates and phosphonoselenoates, respectively.

Phosphonamides: The synthesis of phosphonamidates from dialkyl phosphonates can be achieved through a multi-step process. First, the dimethyl ester is converted to a monoester, typically via basic hydrolysis. This monoester is then chlorinated using reagents like oxalyl chloride or thionyl chloride to form a reactive phosphonochloridate intermediate. nih.gov Subsequent reaction of this intermediate with a primary or secondary amine yields the desired phosphonamidate. nih.govnih.gov This approach allows for the introduction of a wide variety of amine-containing groups, tailoring the molecule's properties.

Phosphonothioates and Phosphonoselenoates: The conversion to phosphonothioates involves the reaction of a phosphonate with a sulfur-donating reagent. Methodologies for creating these P-S bonds often involve reacting H-phosphonates or their derivatives with elemental sulfur in the presence of a base. researchgate.net Another powerful method involves the coupling of diarylphosphine oxides or dialkylphosphites with disulfides, which can proceed even without a catalyst under thermal conditions. mdpi.com A similar strategy can be employed for the synthesis of phosphonoselenoates, using diselenides as the selenium source. mdpi.com These conversions from a P=O to a P=S or P=Se bond significantly alter the electronic properties and reactivity of the phosphorus center.

| Derivative | General Method | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Phosphonamide | Chlorination followed by Aminolysis | Oxalyl Chloride, Amine (R₂NH) | Phosphonochloridate | nih.govnih.gov |

| Phosphonothioate | Sulfurization/Coupling | Elemental Sulfur/Base, or Disulfide (RSSR) | P(V)-thiolate anion | researchgate.netmdpi.com |

| Phosphonoselenoate | Selenation/Coupling | Diselenide (RSeSeR) | N/A | mdpi.com |

Alterations to the Alkyl Chain Length and Branching

Modifying the 17-carbon alkyl chain of this compound is crucial for investigating structure-property relationships and introducing new functionalities.

Synthesis of Homologs and Analogs with Varying Hydrocarbon Backbones for Structure-Property Relationship Studies

The synthesis of β-ketophosphonates with varying alkyl chain lengths is readily achievable through the condensation reaction between the lithium salt of dimethyl methylphosphonate (B1257008) and a variety of carboxylic acid esters. nih.govorganic-chemistry.orgnih.gov This Claisen-like condensation, sometimes referred to as the Corey-Kwiatkowski reaction, is a general and high-yielding procedure. organic-chemistry.orgstackexchange.com By selecting different fatty acid esters (e.g., methyl laurate, methyl stearate), a homologous series of dimethyl (2-oxoalkyl)phosphonates can be prepared.

These analogs are instrumental in structure-property relationship studies. For instance, the length of the alkyl chain in phosphonic acid self-assembled monolayers (SAMs) has a significant impact on the electrical characteristics and stability of organic thin-film transistors. mpg.de Studies have shown that varying the chain length affects the packing density, ordering, and hydrophobic properties of the resulting materials. mpg.deresearchgate.net Similarly, the critical micelle concentration of phosphonate-containing surfactants is strongly dependent on the alkyl chain length. researchgate.net

| Target Homolog | Ester Reactant | Alkyl Chain Length | Potential Application | Reference |

|---|---|---|---|---|

| Dimethyl (2-oxotridecyl)phosphonate | Methyl laurate | C13 | Surfactant studies | researchgate.net |

| Dimethyl (2-oxopentadecyl)phosphonate | Methyl myristate | C15 | SAM property tuning | mpg.de |

| Dimethyl (2-oxononadecyl)phosphonate | Methyl stearate | C19 | Advanced dielectrics | mpg.de |

Introduction of Stereocenters or Specific Functional Groups into the Alkyl Chain

The long alkyl chain provides a scaffold for introducing chirality and other functional groups. Asymmetric synthesis methods can be used to create chiral phosphonates. mdpi.com For example, an organocatalytic cross-aldol reaction between an α-ketophosphonate and a ketone can produce tertiary α-hydroxyphosphonates with high enantiomeric purity. nih.gov While this applies to the carbon adjacent to the phosphorus, similar principles of asymmetric synthesis can be applied to modify the long alkyl chain.

Functional groups can be introduced by starting with functionalized carboxylic esters in the condensation reaction. For example, using an ester derived from oleic acid would introduce a double bond into the alkyl chain. An ester derived from a hydroxy-functionalized fatty acid would result in a β-ketophosphonate with a hydroxyl group along the chain. These appended functional groups can serve as handles for further chemical modification or impart specific properties, such as increased polarity or the ability to participate in cross-linking reactions.

Synthesis of Phosphonate-Containing Macrocycles, Supramolecular Structures, or Polymers

The unique combination of a polar phosphonate head group and a long nonpolar alkyl tail makes this compound and its derivatives excellent candidates for building blocks in macromolecular and supramolecular chemistry.

Utilizing this compound as a Monomer or Building Block in Polymerization

To be used as a monomer, this compound requires the introduction of a polymerizable functional group. One common strategy is to attach a methacrylate (B99206) group. This could be achieved by first reducing the keto group to a secondary alcohol, followed by esterification with methacryloyl chloride. The resulting monomer, a long-chain alkyl (methacryloyloxy)phosphonate, would be suitable for controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net The RAFT process allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. rsc.org The long heptadecyl chain would act as a bulky side group, influencing the thermal and mechanical properties of the resulting polymer.

| Step | Reaction | Key Reagents | Product | Polymerization Method |

|---|---|---|---|---|

| 1 | Ketone Reduction | NaBH₄ | Dimethyl (2-hydroxyheptadecyl)phosphonate | N/A |

| 2 | Esterification | Methacryloyl chloride, Et₃N | Dimethyl (2-(methacryloyloxy)heptadecyl)phosphonate | N/A |

| 3 | Polymerization | AIBN, RAFT Agent | Poly(dimethyl (2-(methacryloyloxy)heptadecyl)phosphonate) | RAFT |

Investigation of Self-Assembly Properties of Derivatives for Advanced Materials

Derivatives of this compound, particularly the corresponding phosphonic acid, are classic amphiphilic molecules. These molecules possess a hydrophilic phosphonic acid headgroup and a long hydrophobic alkyl tail, driving them to self-assemble in various environments. researchgate.netnih.gov In aqueous solutions, such amphiphiles can form micelles or vesicles. researchgate.net At interfaces, such as on the surface of metal oxides like titanium or indium tin oxide, they can form highly ordered self-assembled monolayers (SAMs). researchgate.netnih.gov